REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2=[O:12].CCN(P1(N(C)CCCN1)=NC(C)(C)C)CC.[Cl:30][C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[CH2:33]Br>C(#N)C.C(Cl)Cl>[Cl:30][C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[CH2:33][N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[C:7](=[O:12])[C:8]1=[O:11]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)NCCCN1C
|
Name
|
|
Quantity
|
0.065 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(CBr)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter off beads
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2C(C(C3=CC=CC(=C23)C)=O)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |